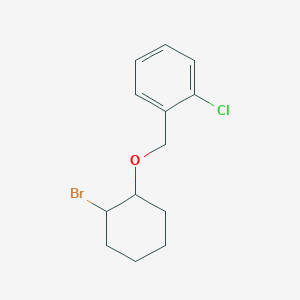
1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene is an organic compound that features a bromocyclohexyl group attached to a chlorobenzene ring through an oxymethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene typically involves the reaction of 2-chlorobenzyl alcohol with 2-bromocyclohexanol in the presence of a suitable base and a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the oxymethyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine or chlorine atoms can yield the corresponding hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or potassium tert-butoxide in DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products include iodinated or other halogenated derivatives.
Oxidation: Products include cyclohexanone derivatives or benzoic acid derivatives.
Reduction: Products include cyclohexane derivatives or benzene derivatives.
Scientific Research Applications
1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(((2-Chlorocyclohexyl)oxy)methyl)-2-bromobenzene
- 1-(((2-Iodocyclohexyl)oxy)methyl)-2-chlorobenzene
- 1-(((2-Bromocyclohexyl)oxy)methyl)-2-fluorobenzene
Uniqueness
1-(((2-Bromocyclohexyl)oxy)methyl)-2-chlorobenzene is unique due to its specific combination of bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C13H16BrClO |
|---|---|
Molecular Weight |
303.62 g/mol |
IUPAC Name |
1-[(2-bromocyclohexyl)oxymethyl]-2-chlorobenzene |
InChI |
InChI=1S/C13H16BrClO/c14-11-6-2-4-8-13(11)16-9-10-5-1-3-7-12(10)15/h1,3,5,7,11,13H,2,4,6,8-9H2 |
InChI Key |
OHFOYZITSJFRRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)OCC2=CC=CC=C2Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



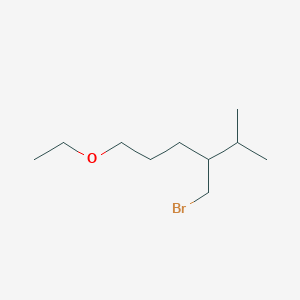
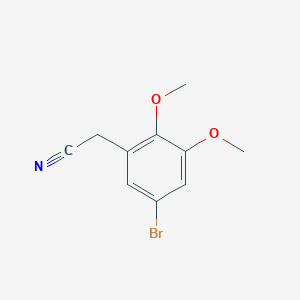

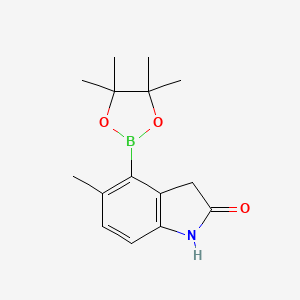
![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-aminehydrochloride](/img/structure/B13548155.png)

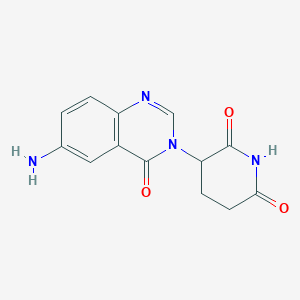
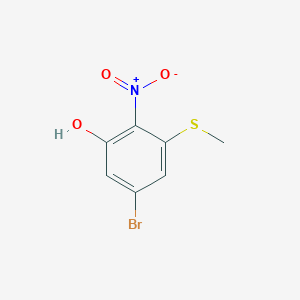
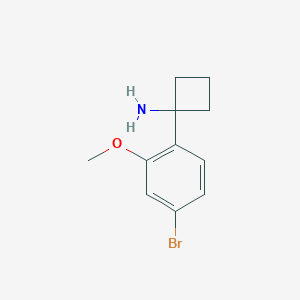
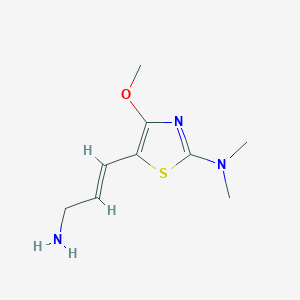
![2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B13548185.png)
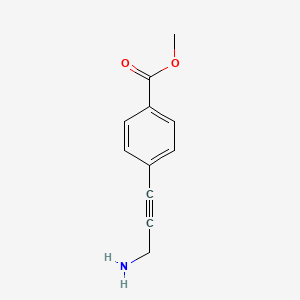
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13548206.png)
